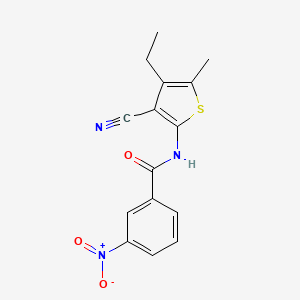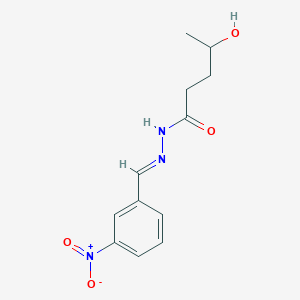
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide, also known as HNBPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNBPH is a hydrazide derivative that is synthesized by the condensation reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is not fully understood, but it is believed to be related to its chemical structure. This compound contains a nitro group, which is known to undergo reduction reactions in biological systems. The reduction of the nitro group can generate reactive species that can interact with cellular components and cause cellular damage. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. This compound has been shown to induce cytotoxicity in cancer cells and inhibit the growth of bacteria and viruses. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity. However, the effects of this compound on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. This compound can be synthesized in large quantities with high purity, which makes it suitable for biological assays and drug screening. However, the limitations of this compound include its potential toxicity and lack of specificity. This compound can interact with cellular components and cause cellular damage, which can lead to false positive results in biological assays. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. One potential direction is the development of this compound derivatives with improved efficacy and specificity. The chemical structure of this compound can be modified to enhance its biological activity and reduce its toxicity. Another direction is the investigation of the mechanism of action of this compound. Further studies are needed to determine the cellular targets of this compound and the pathways involved in its biological activity. Additionally, the potential applications of this compound in materials science and photochromic materials should be explored further.
Métodos De Síntesis
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is synthesized by the reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide. The reaction is carried out under acidic conditions, and the product is obtained in good yield. The synthesis method has been optimized to obtain this compound with high purity and yield. The product is characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. This compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential lead compound for the development of anticancer agents. In biochemistry, this compound has been studied for its enzyme inhibitory properties and has been identified as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In materials science, this compound has been studied for its potential application as a photochromic material, which can change its color upon exposure to light.
Propiedades
IUPAC Name |
4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)5-6-12(17)14-13-8-10-3-2-4-11(7-10)15(18)19/h2-4,7-9,16H,5-6H2,1H3,(H,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWLTFBACLNEHB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)
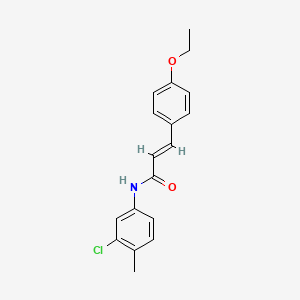
![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)


![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
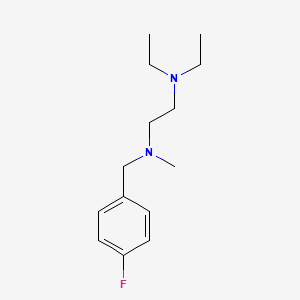
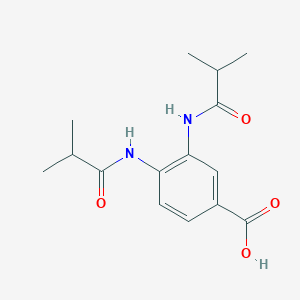
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
